molecular formula C10H6N2O B095622 2-Cyano-3-hydroxyquinoline CAS No. 15462-43-8

2-Cyano-3-hydroxyquinoline

Cat. No.: B095622
CAS No.: 15462-43-8
M. Wt: 170.17 g/mol
InChI Key: HQMDFABEUPPGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-hydroxyquinoline is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nickel(II)- and Cobalt(II)-Promoted Hydrolysis : The base hydrolysis of 2-cyano-8-hydroxyquinoline, a similar compound, is significantly accelerated by nickel(II) and cobalt(II). This reaction has implications in coordination chemistry and potentially in the development of catalytic processes (Clark & Hay, 1974).

  • Luminescent Complexes in Solid State : Cyano-modified 2-substituted 8-hydroxyquinolines have been used to create luminescent complexes with Zn(II) and Cd(II). These complexes exhibit color-tunable solid-state emissions, relevant in materials science for developing new luminescent materials (Huo et al., 2016).

  • Synthesis of Pyranoquinolin-5-one Derivatives : A green and efficient method for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been developed. This synthesis is important in organic chemistry and pharmaceutical research (Lei, Ma, & Hu, 2011).

  • Photoremovable Protecting Groups : The 8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) chromophore, related to 2-cyano-3-hydroxyquinoline, has been modified to enhance its photochemical properties. This has applications in biology for spatio-temporal control of biological effectors (Hennig et al., 2019).

  • Chemosensor for Metal Ions : A derivative of 8-hydroxyquinoline has been synthesized and studied for detecting metal ions. This application is significant in environmental monitoring and analytical chemistry (Cheng et al., 2006).

  • Anticancer Ruthenium(II) Complexes : Research on ruthenium complexes of hydroxyquinolines, including derivatives of this compound, shows promising cytotoxic activity against cancer cell lines. This opens avenues in cancer research and drug development (Havrylyuk et al., 2018).

  • Photoactivation in Cell Physiology : The photoremovable protecting group (PPG) based on the 8-cyano-7-hydroxyquinolinyl (CyHQ) scaffold has been used for photoactivation of tertiary amines, applicable in studying cell physiology (Asad et al., 2017).

  • Metallosupramolecular Chemistry : 8-Hydroxyquinoline and its derivatives are used in synthesizing new supramolecular sensors and emitting devices. This is important in the field of supramolecular chemistry (Albrecht, Fiege, & Osetska, 2008).

  • Evaluation of Liposome-Water Partitioning : The study of 8-hydroxyquinolines, related to this compound, and their copper complexes has implications in understanding the bioavailability and toxicity of metal-organic complexes (Kaiser & Escher, 2006).

  • Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide : This compound, an intermediate in the synthesis of anticancer agents, highlights the pharmaceutical relevance of quinoline derivatives (Mao et al., 2014).

Future Directions

Future research on 2-Cyano-3-hydroxyquinoline could focus on further exploring its synthesis methods and biological activities. For instance, future mutagenesis studies are needed to confirm the role of certain residues in 8-hydroxyquinoline binding as well as confirm the antagonism mechanism . Additionally, several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Biochemical Analysis

Biochemical Properties

They often act as monoprotic bidentate chelating agents, forming complexes with various metal ions .

Cellular Effects

Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Cyano-3-hydroxyquinoline in laboratory settings. Quinoline derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects observed at lower doses and possible toxic or adverse effects at high doses .

Metabolic Pathways

Quinoline derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Many chemical compounds are known to interact with various transporters or binding proteins, which can affect their localization or accumulation within cells .

Subcellular Localization

Many chemical compounds are known to be directed to specific compartments or organelles within cells due to targeting signals or post-translational modifications .

Properties

IUPAC Name

3-hydroxyquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-9-10(13)5-7-3-1-2-4-8(7)12-9/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMDFABEUPPGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344630
Record name 2-CYANO-3-HYDROXYQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15462-43-8
Record name 2-CYANO-3-HYDROXYQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-3-hydroxyquinoline
Reactant of Route 2
Reactant of Route 2
2-Cyano-3-hydroxyquinoline
Reactant of Route 3
Reactant of Route 3
2-Cyano-3-hydroxyquinoline
Reactant of Route 4
2-Cyano-3-hydroxyquinoline
Reactant of Route 5
Reactant of Route 5
2-Cyano-3-hydroxyquinoline
Reactant of Route 6
Reactant of Route 6
2-Cyano-3-hydroxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.